molecular formula C18H16F2O2 B12845188 2,3'-Difluoro-4,4'-bis(2-propen-1-yloxy)-1,1'-biphenyl

2,3'-Difluoro-4,4'-bis(2-propen-1-yloxy)-1,1'-biphenyl

Cat. No.: B12845188
M. Wt: 302.3 g/mol
InChI Key: QPLRSMLYLWZSAK-UHFFFAOYSA-N
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Description

2,3'-Difluoro-4,4'-bis(2-propen-1-yloxy)-1,1'-biphenyl is a synthetic biphenyl derivative intended for research and development purposes. Compounds within this class are frequently investigated in medicinal chemistry for their potential biological activities, which can include targeting viral enzymes or serving as intermediates for more complex pharmaceutical agents . The specific fluorine and allyloxy substitutions on the biphenyl core may influence the compound's reactivity, physical properties, and interaction with biological targets, making it a candidate for various exploratory studies. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C18H16F2O2

Molecular Weight

302.3 g/mol

IUPAC Name

2-fluoro-1-(3-fluoro-4-prop-2-enoxyphenyl)-4-prop-2-enoxybenzene

InChI

InChI=1S/C18H16F2O2/c1-3-9-21-14-6-7-15(16(19)12-14)13-5-8-18(17(20)11-13)22-10-4-2/h3-8,11-12H,1-2,9-10H2

InChI Key

QPLRSMLYLWZSAK-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC(=C(C=C1)C2=CC(=C(C=C2)OCC=C)F)F

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparison of Fluorinated Biphenyl Derivatives

Compound Substituents Transition Temp. (°C) Key Properties
2,3'-Difluoro-4,4'-bis(2-propen-1-yloxy)-1,1'-biphenyl 2-F, 3'-F, 4,4'-propenyloxy Not reported Potential mesogen, reactive allyl groups
Gray et al. 4,4'-dialkyl-1,1'-biphenyl 2,3-diF, C₅H₁₁ chains 145 (Nematic phase) High thermal stability, liquid crystalline
Hexachlorobiphenyl () 2,3',4,4',5',6-Cl N/A Persistent environmental pollutant

Functional Group Variations: Propenyloxy vs. Spiro/Aza Substituents

Compounds 6 and 7 from are biphenyl-based spiroazetidinones and spirononanones, which demonstrate antinociceptive activity . Unlike the target compound, these derivatives incorporate nitrogen-containing spiro rings, enabling biological interactions. The absence of such heterocycles in this compound suggests divergent applications—e.g., materials science vs. pharmaceuticals—highlighting how substituent choice dictates functionality.

Halogenation Patterns: Fluoro vs. Chloro Derivatives

Halogenated biphenyls like 2,3',4,4',5',6-hexachloro-1,1'-biphenyl () are environmentally persistent due to C-Cl bond stability . Fluorine’s electron-withdrawing nature also enhances thermal and oxidative stability compared to chloro analogs.

Preparation Methods

Formation of the Biphenyl Core with Fluorine Substituents

  • Method: Transition metal-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura coupling, are the preferred approach to construct biphenyl derivatives with fluorine substituents.
  • Reagents:
    • Aryl halides (e.g., fluorinated iodobenzenes or bromobenzenes)
    • Fluorinated arylboronic acids or esters
    • Palladium catalysts (e.g., Pd(PPh3)4)
    • Bases such as potassium phosphate (K3PO4) or sodium tert-butoxide
  • Conditions: Reflux in mixed solvents like tetrahydrofuran (THF) and water under inert atmosphere to promote coupling and minimize side reactions.
  • Outcome: Formation of 2,3-difluorobiphenyl intermediates with high regioselectivity and yields around 50-70% reported in similar biphenyl syntheses.

Introduction of Propenyloxy Groups (Etherification)

  • Method: Nucleophilic substitution of hydroxyl groups on biphenyl precursors with allyl bromide or allyl chloride under basic conditions.
  • Reagents:
    • Biphenyl diol or hydroxy-substituted biphenyl intermediate
    • Allyl halides (2-propen-1-yl bromide or chloride)
    • Base such as potassium carbonate (K2CO3) or sodium hydride (NaH)
  • Conditions: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or acetone at moderate temperatures (50-80°C) to facilitate ether bond formation.
  • Outcome: Formation of bis(2-propen-1-yloxy) substituted biphenyl with minimal side reactions if reaction time and temperature are controlled.

Detailed Preparation Methodology

Step Reaction Type Reagents & Catalysts Conditions Expected Yield (%) Notes
1 Fluorinated biphenyl synthesis (Suzuki coupling) Fluorinated aryl halide + fluorinated arylboronic acid, Pd catalyst, K3PO4 base Reflux in THF/H2O, inert atmosphere 50-70 Control of fluorine position critical
2 Hydroxylation (if needed) Oxidation or substitution to introduce OH groups Mild oxidants or nucleophilic substitution 60-80 Prepares for etherification
3 Etherification with allyl halide Biphenyl diol + allyl bromide, K2CO3 base 50-80°C in DMF or acetone 70-85 Propenyloxy groups introduced

Research Findings and Optimization Notes

  • Catalyst Selection: Palladium catalysts with phosphine ligands provide high selectivity and yield in biphenyl coupling reactions involving fluorinated substrates.
  • Base Effects: Potassium phosphate and sodium tert-butoxide are effective bases for Suzuki coupling, while potassium carbonate is preferred for etherification due to its mildness and compatibility with allyl halides.
  • Solvent Choice: Mixed aqueous-organic solvents improve solubility of reagents and facilitate coupling; DMF is favored for etherification due to its polar aprotic nature enhancing nucleophilicity.
  • Temperature Control: Maintaining moderate temperatures during etherification prevents polymerization of allyl groups and side reactions.
  • Purification: Column chromatography or recrystallization is used to isolate the pure compound, ensuring removal of palladium residues and unreacted starting materials.

Summary Table of Preparation Methods

Preparation Stage Key Reagents & Catalysts Reaction Type Conditions Yield Range (%) Remarks
Biphenyl core synthesis Fluorinated aryl halide, arylboronic acid, Pd catalyst, K3PO4 Suzuki-Miyaura coupling Reflux THF/H2O, inert gas 50-70 Regioselective fluorination
Hydroxyl group introduction Oxidants or nucleophiles Hydroxylation/substitution Mild conditions 60-80 Prepares for etherification
Etherification with allyl halide Biphenyl diol, allyl bromide, K2CO3 Nucleophilic substitution 50-80°C, DMF or acetone 70-85 Introduces propenyloxy groups

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